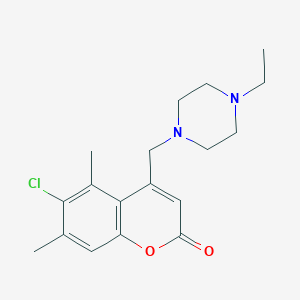

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

Description

6-Chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with a substituted piperazine moiety at the 4-position of the chromen-2-one scaffold. Key characteristics include:

- Molecular formula: Likely C₁₉H₂₄ClN₃O₂ (estimated based on structural analogs).

- 5,7-Dimethyl: Increases lipophilicity, favoring membrane permeability. 4-((4-Ethylpiperazin-1-yl)methyl): The ethyl group on the piperazine ring modulates basicity and steric bulk compared to aryl-substituted analogs.

This compound’s design aligns with coumarin derivatives studied for pharmacological activities, where piperazine substitutions are common to optimize solubility and target engagement .

Properties

IUPAC Name |

6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2/c1-4-20-5-7-21(8-6-20)11-14-10-16(22)23-15-9-12(2)18(19)13(3)17(14)15/h9-10H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKKKZLPJLYNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5,7-dimethyl-2H-chromen-2-one.

Chlorination: The chromenone is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Piperazine Substitution: The chlorinated chromenone is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its interaction with various biological targets:

- Anticancer Activity : Studies have shown that derivatives of chromenones exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell growth and survival .

- Antimicrobial Properties : Compounds similar to 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one have demonstrated efficacy against various microbial strains, making them potential candidates for developing new antibiotics .

Biological Research

Research has indicated that this compound may interact with specific enzymes and receptors, affecting their activity:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in disease processes, potentially leading to new therapeutic strategies .

Material Science

The unique chemical structure allows for the exploration of this compound in developing novel materials:

- Polymer Chemistry : Its reactivity can be harnessed in synthesizing new polymers with enhanced properties for industrial applications.

Case Study 1: Anticancer Mechanism

A study focused on the anticancer properties of chromenone derivatives highlighted that this compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways. The research utilized various assays to quantify cell viability and apoptosis markers, demonstrating significant results compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains. The results indicated a dose-dependent antimicrobial effect, suggesting that modifications to the piperazine group could enhance activity against resistant strains. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) assessments to evaluate efficacy .

Mechanism of Action

The mechanism of action of 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety’s substitution significantly impacts physicochemical and biological properties. Below is a comparative analysis:

*Predicted using computational tools (e.g., ChemSpider data for analogs).

Key Observations:

- Lipophilicity : The ethyl group in the target compound likely results in lower polarity compared to aryl-substituted analogs (e.g., 4-methoxyphenyl in ), favoring passive diffusion across biological membranes.

- Synthetic Accessibility : Ethylpiperazine derivatives may offer higher reaction yields (e.g., 44–89% in ) compared to bulkier arylpiperazines due to steric ease.

Chromen-2-one Core Modifications

The position and nature of substituents on the coumarin scaffold influence electronic and steric profiles:

Key Observations:

- 6-Chloro vs. Hydroxy/Acetyl Groups : Chlorine’s electron-withdrawing nature contrasts with hydroxy or acetyl groups (e.g., 5-hydroxy in ), which may participate in hydrogen bonding but reduce lipophilicity.

- Methyl Group Placement : 5,7-Dimethyl substitution in the target compound may confer greater rigidity to the chromen-2-one ring compared to 4,7-dimethyl analogs, affecting π-π stacking interactions .

Biological Activity

6-Chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H18ClN3O2

- Molecular Weight : 283.76 g/mol

- IUPAC Name : 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-5,7-dimethylchromen-2-one

Research indicates that this compound exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. It exhibits bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways .

- Antifungal Activity : In vitro studies show that the compound possesses antifungal properties, particularly against Candida species. It has been reported to reduce biofilm formation significantly, indicating its potential in treating fungal infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Efficacy Against Pathogens

The biological activity of this compound has been evaluated in several studies:

| Pathogen Type | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Gram-positive bacteria | 15.625 - 62.5 | Inhibition of protein synthesis |

| Gram-negative bacteria | 31.108 - 124.432 | Disruption of nucleic acid synthesis |

| Candida albicans | 31.108 - 62.216 | Biofilm formation inhibition |

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Study on Antibacterial Activity : A study published in MDPI reported that the compound exhibited strong antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μg/mL . The study emphasized its bactericidal nature and potential as an alternative treatment for resistant bacterial strains.

- Antifungal Efficacy : Another study demonstrated that the compound significantly reduced biofilm formation in Candida species, showcasing its ability to combat fungal infections effectively . The results indicated a reduction in biofilm mass by up to 75%, suggesting its utility in clinical settings where biofilm-associated infections are prevalent.

- Inflammation Studies : Research exploring the anti-inflammatory properties of the compound revealed its potential to lower levels of pro-inflammatory cytokines, providing a basis for further investigation into its use as an anti-inflammatory agent in chronic inflammatory conditions .

Q & A

Q. What refinements improve electron density map interpretation in low-resolution crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.